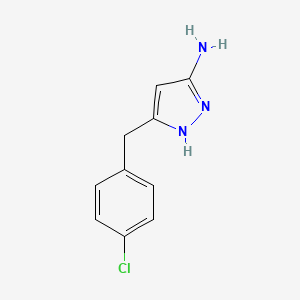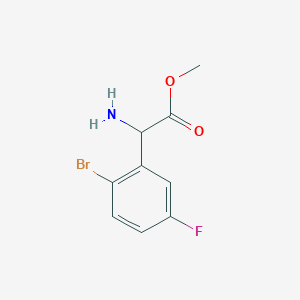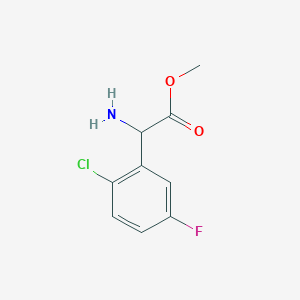![molecular formula C16H10IN3 B13052665 5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052665.png)
5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes an isoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a pyrrolo[2,3-C]pyridine moiety, which is a fused ring system containing nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the iodination of a pyrrolo[2,3-C]pyridine derivative, followed by coupling with an isoquinoline derivative under specific reaction conditions. The iodination step can be carried out using iodine and a suitable oxidizing agent, while the coupling reaction may require the use of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its oxidation state and functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield a variety of substituted isoquinoline derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar pyrrolo[2,3-b]pyridine core and have been studied for their biological activities, including their potential as fibroblast growth factor receptor inhibitors.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system and are known for their biomedical applications.
Uniqueness
5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is unique due to the presence of the iodine atom, which can be selectively substituted to introduce various functional groups
Propriétés
Formule moléculaire |
C16H10IN3 |
|---|---|
Poids moléculaire |
371.17 g/mol |
Nom IUPAC |
5-iodo-3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline |
InChI |
InChI=1S/C16H10IN3/c17-14-3-1-2-12-9-19-16(8-13(12)14)20-7-5-11-4-6-18-10-15(11)20/h1-10H |
Clé InChI |
MEFMHNBXLQQPEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(C=C2C(=C1)I)N3C=CC4=C3C=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052593.png)



![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)

![1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B13052617.png)

![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)




